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molecular formula C8H9NO3 B3051496 2-Ethyl-4-nitrophenol CAS No. 34105-70-9

2-Ethyl-4-nitrophenol

Cat. No. B3051496
M. Wt: 167.16 g/mol
InChI Key: YKTXVKQLETVLJG-UHFFFAOYSA-N
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Patent
US07345067B2

Procedure details

A solution of 2-ethyl-4-nitro-phenol (3.34 g, 20.00 mmol) in MeOH (40 ml) and aqueous 1M HCl (20 ml, 20.00 mmol) was hydrogenated in the presence of 10% Pd/C (0.33 g) for 4 h. After removal of the catalyst the reaction was evaporated and suspended in CH2Cl2 and a small amount of MeOH, dried (Na2SO4) and evaporated to give 3.35 g (96%) of 4-amino-2-ethyl-phenol.HCl, MS: 138 (MH+), MP: 239-240° C., dec.
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[OH:12])[CH3:2].Cl>CO.[Pd]>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([OH:12])=[C:3]([CH2:1][CH3:2])[CH:8]=1

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
C(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.33 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst the reaction
CUSTOM
Type
CUSTOM
Details
was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small amount of MeOH, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 122.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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